[[4-[[2-(1-Methylethoxy)ethoxy]methyl]phenoxy]methyl]oxirane-d5
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Overview
Description
[[4-[[2-(1-Methylethoxy)ethoxy]methyl]phenoxy]methyl]oxirane-d5 is an organic compound characterized by the presence of an oxirane ring and a phenoxy group. It is a deuterated form of [[4-[[2-(1-Methylethoxy)ethoxy]methyl]phenoxy]methyl]oxirane, which is used as an intermediate in the synthesis of various pharmaceuticals, including Bisoprolol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [[4-[[2-(1-Methylethoxy)ethoxy]methyl]phenoxy]methyl]oxirane-d5 typically involves multiple steps:
Preparation of 4-hydroxybenzyl alcohol: This is achieved by reducing 4-hydroxybenzaldehyde using sodium borohydride in an aqueous solution.
Formation of 4-[(2-isopropoxyethoxy)methyl]phenol: The 4-hydroxybenzyl alcohol is then reacted with 2-isopropoxyethanol in the presence of an acid catalyst.
Synthesis of this compound: The final step involves reacting the intermediate with epichlorohydrin under basic conditions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization are common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
[[4-[[2-(1-Methylethoxy)ethoxy]methyl]phenoxy]methyl]oxirane-d5 undergoes various chemical reactions, including:
Nucleophilic substitution: The oxirane ring is highly reactive towards nucleophiles, leading to ring-opening reactions.
Oxidation and reduction: The phenoxy group can undergo oxidation and reduction reactions under appropriate conditions.
Common Reagents and Conditions
Nucleophilic substitution: Common nucleophiles include amines, thiols, and alcohols.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed under anhydrous conditions.
Major Products
Scientific Research Applications
[[4-[[2-(1-Methylethoxy)ethoxy]methyl]phenoxy]methyl]oxirane-d5 is utilized in various scientific research fields:
Mechanism of Action
The mechanism of action of [[4-[[2-(1-Methylethoxy)ethoxy]methyl]phenoxy]methyl]oxirane-d5 involves its interaction with various molecular targets:
Comparison with Similar Compounds
Similar Compounds
[[4-[[2-(1-Methylethoxy)ethoxy]methyl]phenoxy]methyl]oxirane: The non-deuterated form of the compound.
Bisoprolol impurities: Various epoxide impurities related to Bisoprolol synthesis.
Uniqueness
[[4-[[2-(1-Methylethoxy)ethoxy]methyl]phenoxy]methyl]oxirane-d5 is unique due to the presence of deuterium atoms, which can provide insights into reaction mechanisms and metabolic pathways through isotopic labeling .
Properties
IUPAC Name |
2,2,3-trideuterio-3-[dideuterio-[4-(2-propan-2-yloxyethoxymethyl)phenoxy]methyl]oxirane |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22O4/c1-12(2)17-8-7-16-9-13-3-5-14(6-4-13)18-10-15-11-19-15/h3-6,12,15H,7-11H2,1-2H3/i10D2,11D2,15D |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RTXODTOQINKROX-FPQCMJPGSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OCCOCC1=CC=C(C=C1)OCC2CO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1(C(O1)([2H])C([2H])([2H])OC2=CC=C(C=C2)COCCOC(C)C)[2H] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.36 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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